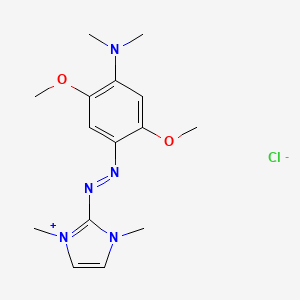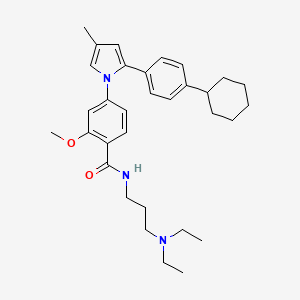
o-Anisamide, 4-(2-(p-cyclohexylphenyl)-4-methyl-1-pyrrolyl)-N-(3-(diethylamino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Anisamida, 4-(2-(p-ciclohexilfenil)-4-metil-1-pirrolil)-N-(3-(dietilamino)propil)- es un compuesto orgánico complejo que pertenece a la clase de las amidas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de anisamida, un anillo de pirrol y una cadena de dietilamino propil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de o-Anisamida, 4-(2-(p-ciclohexilfenil)-4-metil-1-pirrolil)-N-(3-(dietilamino)propil)- suele implicar reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del núcleo de anisamida, seguida de la introducción del anillo de pirrol y la cadena de dietilamino propil. Los reactivos comunes utilizados en estas reacciones incluyen disolventes anhidros, catalizadores y condiciones específicas de temperatura y presión para garantizar el rendimiento deseado del producto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso se optimizaría para la eficiencia, la rentabilidad y la seguridad, con estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
o-Anisamida, 4-(2-(p-ciclohexilfenil)-4-metil-1-pirrolil)-N-(3-(dietilamino)propil)- puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, lo que lleva a la formación de nuevos derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y diversos catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, juegan un papel crucial en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la vía de reacción y las condiciones específicas. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales y reactividad únicas. Puede servir como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología
En la investigación biológica, el compuesto puede investigarse por su posible actividad biológica, incluyendo sus interacciones con dianas biológicas y sus efectos en los procesos celulares.
Medicina
En química medicinal, el compuesto podría explorarse por sus posibles aplicaciones terapéuticas, como su capacidad para interactuar con receptores o enzimas específicos.
Industria
En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales, revestimientos u otros productos que se beneficien de sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de o-Anisamida, 4-(2-(p-ciclohexilfenil)-4-metil-1-pirrolil)-N-(3-(dietilamino)propil)- implica su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas, lo que provocaría diversos efectos biológicos. La estructura del compuesto le permite encajar en sitios de unión específicos, desencadenando una cascada de eventos moleculares que dan como resultado sus efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a o-Anisamida, 4-(2-(p-ciclohexilfenil)-4-metil-1-pirrolil)-N-(3-(dietilamino)propil)- incluyen otros derivados de anisamida, compuestos que contienen pirrol y amidas con grupos funcionales similares.
Singularidad
Lo que diferencia a este compuesto es su combinación única de elementos estructurales, que pueden conferir propiedades y reactividad específicas que no se observan en otros compuestos similares. Esta singularidad lo convierte en un valioso objeto de estudio en varios campos científicos.
Propiedades
Número CAS |
93078-58-1 |
|---|---|
Fórmula molecular |
C32H43N3O2 |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
4-[2-(4-cyclohexylphenyl)-4-methylpyrrol-1-yl]-N-[3-(diethylamino)propyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H43N3O2/c1-5-34(6-2)20-10-19-33-32(36)29-18-17-28(22-31(29)37-4)35-23-24(3)21-30(35)27-15-13-26(14-16-27)25-11-8-7-9-12-25/h13-18,21-23,25H,5-12,19-20H2,1-4H3,(H,33,36) |
Clave InChI |
REBSNJKNOLJEAL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N2C=C(C=C2C3=CC=C(C=C3)C4CCCCC4)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


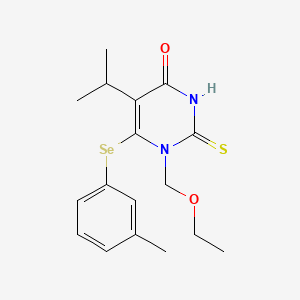

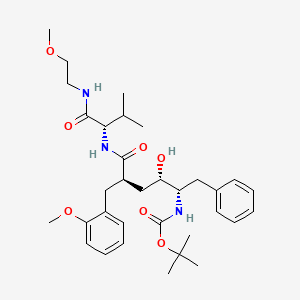
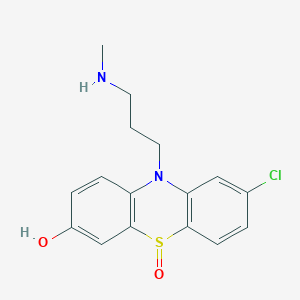


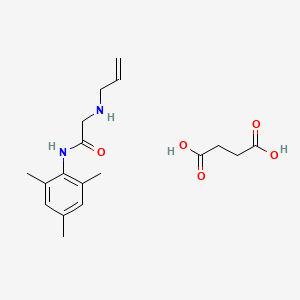
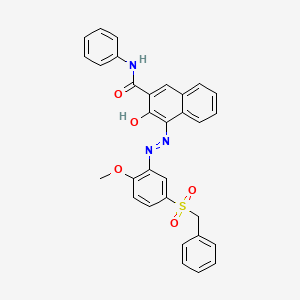

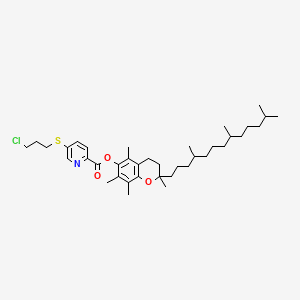
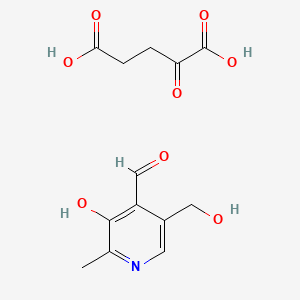
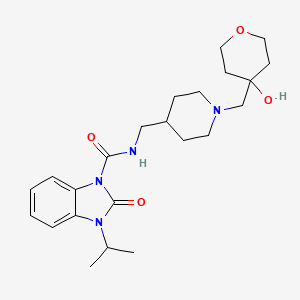
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
